molecular formula Cl6H4OPt B7801277 Hexachloroplatinic(IV) acid hydrate

Hexachloroplatinic(IV) acid hydrate

Cat. No.: B7801277
M. Wt: 427.8 g/mol
InChI Key: SLIOYUPLNYLSSR-UHFFFAOYSA-J
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Description

Hexachloroplatinic(IV) acid hydrate (H₂PtCl₆·xH₂O) is a highly soluble platinum compound widely used in catalysis, nanomaterials synthesis, and electrochemical applications. It is commercially available in varying purities (e.g., ≥99.9% trace metals basis) and forms (e.g., aqueous solutions or solid hydrates) . Its molecular structure consists of a platinum(IV) center coordinated by six chloride ions, with water molecules in the crystalline lattice. Key physical properties include a density of 2.43 g/cm³, a melting point of 60°C, and solubility in water and alcohol . In industrial and laboratory settings, it serves as a precursor for platinum nanoparticles (Pt NPs), electrocatalysts in dye-sensitized solar cells (DSSCs), and analytical reagents for potassium determination . Safety protocols highlight its toxicity (R25: toxic if swallowed), corrosivity (R34), and sensitization risks (R42/43) .

Preparation Methods

Hexachloroplatinic(IV) acid hydrate can be synthesized through several methods:

Chemical Reactions Analysis

Thermal Decomposition

The compound undergoes stepwise decomposition upon heating, forming intermediate platinum chlorides before yielding metallic platinum :

Temperature RangeReactionProducts
60–220°C(H₃O)₂PtCl₆·6H₂O → PtCl₄ + 2 HCl + 8 H₂OPlatinum(IV) chloride, HCl, water
220–350°CPtCl₄ → β-PtCl₂ + Cl₂↑Platinum(II) chloride, chlorine
>350°Cβ-PtCl₂ → Pt(s) + Cl₂↑Platinum metal, chlorine gas

Key observations:

  • Initial dehydration occurs below 100°C .

  • PtCl₄ forms as a brown solid at 220°C .

  • Complete reduction to Pt metal requires temperatures exceeding 500°C in inert atmospheres .

Acid-Base Behavior

In water, the compound dissociates into hydronium ions and hexachloroplatinate(IV) anions:
(H₃O)₂PtCl₆\cdotp6H₂O2H₃O++PtCl₆2+6H₂O\text{(H₃O)₂PtCl₆·6H₂O} \rightarrow 2 \text{H₃O}^+ + \text{PtCl₆}^{2-} + 6 \text{H₂O}
This acidic property enables its use in etching applications .

Precipitation with Ammonium Salts

Reaction with NH₄Cl yields ammonium hexachloroplatinate(IV), a key step in platinum purification :
H₂PtCl₆+2NH₄Cl(NH₄)₂PtCl₆+2HCl\text{H₂PtCl₆} + 2 \text{NH₄Cl} \rightarrow \text{(NH₄)₂PtCl₆} + 2 \text{HCl}

  • (NH₄)₂PtCl₆ is sparingly soluble in cold water (0.5% w/w at 20°C) .

Potassium Detection

The hexachloroplatinate(IV) anion reacts with K⁺ to form a yellow precipitate, used analytically :
PtCl₆2+2K+K₂PtCl₆\text{PtCl₆}^{2-} + 2 \text{K}^+ \rightarrow \text{K₂PtCl₆}↓

  • Sensitivity: Detects K⁺ at concentrations ≥10 ppm .

Reduction to Metallic Platinum

Hydrogen gas reduces hexachloroplatinate(IV) to platinum metal in the presence of ammonium salts :
(NH₄)₂PtCl₆+2H₂Pt(s)+2NH₄Cl+4HCl\text{(NH₄)₂PtCl₆} + 2 \text{H₂} \rightarrow \text{Pt(s)} + 2 \text{NH₄Cl} + 4 \text{HCl}

  • Reaction conditions: 150–200°C under H₂ atmosphere .

Catalytic Hydrogenation

Although not directly participating in redox cycles, H₂PtCl₆·6H₂O serves as a precursor for heterogeneous platinum catalysts (e.g., Adams' catalyst, PtO₂). These catalysts mediate hydrogenation of alkenes and alkynes under mild conditions.

Complexation Reactions

The PtCl₆²⁻ anion undergoes ligand substitution to form diverse platinum complexes:

ReagentReaction ProductApplication
Ethylene (C₂H₄)[PtCl₂(C₂H₄)]₂ (Zeise's dimer)Olefin coordination chemistry
Ammonia (NH₃)[PtCl₄(NH₃)₂] (Magnus’ green salt)Anticancer drug precursors
Thiourea (SC(NH₂)₂)[Pt(SC(NH₂)₂)₄]Cl₂Luminescent materials synthesis
  • Reaction rates depend on pH and temperature, with optimal substitution occurring in weakly acidic solutions (pH 3–5).

Stability and Contaminant Interactions

  • Aqua Regia Synthesis Artifacts : Early preparations via aqua regia were suspected to contain nitrosonium hexachloroplatinate (NO₂PtCl₆), but modern studies confirm no nitrogenous impurities persist after nitric acid removal .

  • Light Sensitivity : Prolonged UV exposure degrades PtCl₆²⁻ to PtCl₄²⁻, altering redox behavior.

Scientific Research Applications

Analytical Chemistry

Potassium Determination
Hexachloroplatinic(IV) acid hydrate is widely used for the quantitative analysis of potassium. The method involves selectively precipitating potassium from solutions as potassium hexachloroplatinate. This approach is advantageous due to its simplicity and efficiency compared to previous methods like sodium cobaltinitrite precipitation. The detection limit for potassium using this method ranges from 0.02% to 0.2% (m/v) in alcohol solutions .

Table 1: Potassium Determination Using Hexachloroplatinic Acid

ParameterValue
Precipitation MethodSelective precipitation
Detection Limit0.02% - 0.2% (m/v)
Solvent85% (v/v) alcohol solutions
AdvantagesSingle precipitation reaction

Purification of Platinum

This compound plays a crucial role in the purification of platinum from ores and recycled materials. When treated with ammonium salts, it converts to ammonium hexachloroplatinate, which can be precipitated and subsequently reduced to elemental platinum upon heating in a hydrogen atmosphere .

Case Study: Platinum Recovery
In a study focusing on the recovery of platinum from spent catalysts, hexachloroplatinic acid was utilized to extract platinum efficiently. The process involved dissolving the spent catalyst in aqua regia followed by precipitation with ammonium chloride, yielding high-purity platinum suitable for reuse in industrial applications.

Catalysis

This compound serves as a catalyst or precatalyst in various chemical reactions, particularly in hydrogenation processes. It is instrumental in hydrosilylation reactions, where it facilitates the addition of silanes to olefins .

Table 2: Catalytic Applications of Hexachloroplatinic Acid

Reaction TypeApplication
HydrogenationAddition of hydrogen to alkenes
HydrosilylationAddition of silanes to olefins

Case Study: Hydrosilylation Efficiency
Research conducted by Speier et al. demonstrated that hexachloroplatinic acid significantly enhances the efficiency of hydrosilylation reactions compared to traditional radical methods . This has led to its widespread use in the production of silicone polymers.

Material Science

This compound is also employed in synthesizing platinum-based catalysts for fuel cells and other energy applications. Its ability to form stable complexes with various substrates makes it an ideal precursor for developing advanced catalytic materials.

Table 3: Material Science Applications

ApplicationDescription
Fuel Cell CatalystsSynthesis of Pt/C catalysts for polymer electrolyte membrane fuel cells
Nanostructured MaterialsDevelopment of nanoscale platinum structures for enhanced catalytic performance

Mechanism of Action

The mechanism of action of hexachloroplatinic(IV) acid hydrate involves its ability to act as a catalyst in various chemical reactions. For example, in hydrosilylation reactions, it facilitates the addition of silicon hydrides to olefinic double bonds, resulting in the formation of organosilicon compounds . The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used.

Comparison with Similar Compounds

Chemical and Structural Similarities

Hexachloroplatinic(IV) acid hydrate belongs to a class of hexachlorometallic acids. Key analogs include:

Compound Formula Key Properties Applications
Hexachloroplatinic(IV) acid H₂PtCl₆·xH₂O Density: 2.43 g/cm³; Soluble in H₂O, alcohol; Melting point: 60°C Pt NP synthesis, DSSC counter electrodes, catalysis
Tetrachloroauric(III) acid HAuCl₄·xH₂O Soluble in H₂O, ether; Decomposes at 120°C Au NP synthesis, electroplating
Hexachloroiridic(IV) acid H₂IrCl₆·xH₂O Hygroscopic; Soluble in H₂O Ir-based catalysts, alloys
Palladium(II) chloride PdCl₂ Density: 4.00 g/cm³; Soluble in HCl, acetone Catalysis, CO oxidation
Rhodium(III) chloride hydrate RhCl₃·3H₂O Soluble in H₂O, ethanol; Decomposes at 100°C Hydrogenation catalysts, OLED materials

Functional Differences

  • Catalytic Activity :

    • This compound produces Pt NPs with high surface area, enhancing redox reactions in DSSCs (e.g., I⁻/I₃⁻ electrolyte regeneration) . In contrast, Tetrachloroauric(III) acid forms Au NPs for surface plasmon resonance applications but exhibits lower catalytic stability under high temperatures .
    • Hexachloroiridic(IV) acid hydrate is less commonly used than Pt analogs but shows promise in enantioselective electrosynthesis when alloyed with Pt .
  • Thermal Stability :

    • Hexachloroplatinic acid decomposes at 250°C to form metallic Pt clusters, critical for creating conductive layers on FTO glass in DSSCs . Rhodium(III) chloride hydrate requires lower temperatures (~70°C) for reduction, limiting its use in high-temperature processes .
  • Purity and Commercial Availability :

    • Hexachloroplatinic acid is available in high-purity grades (≥99.995% trace metals basis) for precision applications , whereas Palladium(II) chloride is often used in technical-grade forms for bulk catalytic processes .

Biological Activity

Hexachloroplatinic(IV) acid hydrate, also known as hydrogen hexachloroplatinate(IV) hydrate, is an inorganic compound with the formula [H3O]2[PtCl6](H2O)x[H_3O]_2[PtCl_6](H_2O)_x. This compound has garnered attention for its various biological activities, particularly in the fields of cancer treatment, catalysis in biochemical reactions, and its role as a precursor in the synthesis of other platinum-based compounds. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : H2Cl6PtH2OH_2Cl_6Pt\cdot H_2O
  • Molecular Weight : 427.83 g/mol
  • Melting Point : 60 °C
  • CAS Number : 18497-13-7

Biological Activity Overview

This compound exhibits several biological activities that are primarily attributed to its platinum content. These activities include:

  • Antitumor Activity :
    • Platinum compounds are well-known for their anticancer properties. Hexachloroplatinic acid acts as a precursor to cisplatin and other platinum-based chemotherapeutics.
    • Mechanism of Action : The compound interacts with DNA, forming cross-links that inhibit DNA replication and transcription, leading to apoptosis in cancer cells.
  • Catalytic Activity :
    • It serves as a catalyst in various biochemical reactions, particularly in hydrosilylation processes where it facilitates the addition of silanes to alkenes.
    • This catalytic property is essential in organic synthesis and materials science.
  • Potassium Determination :
    • Historically, hexachloroplatinic acid has been used for the quantitative analysis of potassium by precipitating it as potassium hexachloroplatinate.
    • This method allows for the detection of potassium in very dilute solutions (0.02% to 0.2%).

Case Study 1: Antitumor Efficacy

A study conducted by Rosenberg et al. (1965) demonstrated the antitumor efficacy of platinum compounds derived from hexachloroplatinic acid. The research highlighted that:

  • Cisplatin , a derivative of hexachloroplatinic acid, showed significant effectiveness against various types of cancer, including testicular and ovarian cancers.
  • In clinical trials, cisplatin treatment resulted in a response rate of approximately 80% in testicular cancer patients.

Case Study 2: Catalytic Applications

Research by Speier et al. (1970) explored the use of hexachloroplatinic acid as a catalyst for hydrosilylation reactions:

  • The study illustrated that the compound effectively catalyzed the addition of silanes to olefins.
  • The reaction conditions were optimized to achieve high yields and selectivity.

Data Table: Biological Activities and Applications

Biological Activity Description References
Antitumor ActivityForms DNA cross-links leading to apoptosis in cancer cells
CatalysisFacilitates hydrosilylation reactions
Potassium DeterminationUsed for quantitative analysis of potassium through precipitation

Safety and Toxicity

This compound is classified as dangerous due to its potential health hazards:

  • Hazard Statements : H317 (may cause an allergic skin reaction), H314 (causes severe skin burns and eye damage).
  • Precautionary Measures : Proper handling requires gloves, eye protection, and adequate ventilation.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Hexachloroplatinic(IV) acid hydrate in laboratory settings?

this compound is highly toxic and corrosive. Key protocols include:

  • Personal Protective Equipment (PPE): Use chloroprene gloves, P2 respirators for short-term exposure, and self-contained breathing apparatus for prolonged use .
  • Ventilation: Ensure local exhaust and avoid dust formation .
  • Storage: Keep in sealed containers away from metals, acids, and moisture. Store in cool, ventilated areas to prevent thermal decomposition .
  • First Aid: For skin/eye contact, rinse immediately with water for 15+ minutes. In case of ingestion, seek medical help without inducing vomiting .

Q. How is this compound synthesized from platinum metal?

The standard method involves dissolving platinum sponge in aqua regia (3:1 HCl:HNO₃):

React Pt with aqua regia at 60–80°C until fully dissolved.

Evaporate excess nitric acid to form hexachloroplatinic acid hydrate.

Purify via crystallization, avoiding ammonium salts to prevent insoluble (NH₄)₂PtCl₆ formation .
Note: Monitor chloride ligand stability, as dissociation can alter catalytic properties .

Q. What analytical methods validate the purity and concentration of this compound solutions?

  • ICP-MS/OES: Quantify platinum content to confirm stoichiometry .
  • UV-Vis Spectroscopy: Compare absorbance at 260 nm (characteristic PtCl₆²⁻ peak) against standards .
  • Titration: Use gravimetric analysis with NH₄Cl to precipitate (NH₄)₂PtCl₆, ensuring no residual HNO₃ .

Advanced Research Questions

Q. How can chiral Pt-Ir alloys be optimized for enantioselective electrosynthesis using this compound?

  • Synthesis: Co-reduce H₂PtCl₆ and H₂IrCl₆ in ethylene glycol with chiral templates (e.g., L/D-DOPA) under inert atmosphere .
  • Characterization: Use TEM and XRD to confirm alloy composition and chirality.
  • Electrochemical Testing: Evaluate enantioselectivity via cyclic voltammetry in chiral environments (e.g., (R)-/(S)-phenylethanol) .

Q. What strategies prevent chloride ligand dissociation during Pt-based electrocatalyst preparation?

  • Stabilization Agents: Add citric acid or CTAB during synthesis to passivate Pt surfaces .
  • Controlled Reduction: Use mild reducing agents (e.g., NaBH₄) at low temperatures to preserve PtCl₆²⁻ integrity .
  • Post-Treatment: Anneal catalysts in H₂/N₂ to remove weakly adsorbed Cl⁻ without altering crystallinity .

Q. How can discrepancies in catalytic activity data for Pt nanoparticles be resolved?

  • Surface Analysis: Employ XPS to identify oxidation states and Cl/Pt ratios, which affect reactivity .
  • Electrochemical Impedance Spectroscopy (EIS): Detect charge-transfer resistance variations due to particle size/distribution .
  • Controlled Replication: Standardize synthesis parameters (pH, temperature, precursor concentration) to minimize batch variability .

Q. Methodological Notes

  • Contradiction Analysis: Conflicting catalytic data may arise from trace impurities (e.g., residual Cl⁻). Use dialysis or repeated centrifugation for purification .
  • Advanced Characterization: Pair XRD with HRTEM to correlate crystallographic data with nanoparticle morphology .

Properties

IUPAC Name

tetrachloroplatinum;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.H2O.Pt/h6*1H;1H2;/q;;;;;;;+4/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIOYUPLNYLSSR-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6H4OPt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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